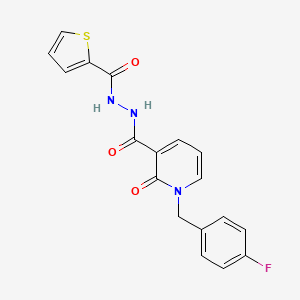

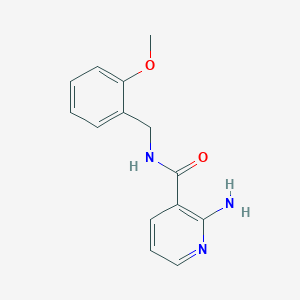

![molecular formula C10H10BrNO2 B2416915 N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine CAS No. 1807938-36-8](/img/structure/B2416915.png)

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be complex and varied. For instance, photochemical reactions have been performed in a commercial Petri dish .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 5-Bromo-2,3-dihydrobenzofuran, a related compound, is a white to light yellow crystal powder .Scientific Research Applications

Synthesis and Biological Activities

- Synthesis Process : N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is synthesized from 5-bromosalicylaldehyde. This compound forms the basis for creating various benzofuran analogues with potential biological activities (Parameshwarappa et al., 2008).

Antimicrobial and Pharmacological Activities

- Antimicrobial Properties : Benzofuran derivatives, including those synthesized from this compound, have been investigated for antimicrobial properties. Some of these compounds showed significant activity in antimicrobial screening tests (Tirlapur et al., 2010).

Anti-HIV and Anticancer Research

- Potential in Anti-HIV Research : Certain benzofuran derivatives have been evaluated for their potential in inhibiting HIV-1 and HIV-2 replication in cell culture, indicating a possible application in anti-HIV therapy (Mubarak et al., 2007).

- Anticancer Investigations : Some novel benzofuran derivatives, including those derived from this compound, have been synthesized and evaluated for anticancer activity. However, the results varied, with some compounds showing mild activity (Rida et al., 2006).

Analgesic Activity

- Potential Analgesic Applications : Research into benzofuran derivatives has also explored their potential as analgesic agents. Some compounds in this category demonstrated considerable analgesic activity (Rádl et al., 2000).

Antimicrobial Activity

- Antibacterial and Antifungal Effects : Fluorine-containing heterocycles incorporating benzofuran have been synthesized and showed promising antibacterial and antifungal activities. This highlights the potential of benzofuran derivatives in antimicrobial research (Chundawat et al., 2013).

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Mode of Action

It can be inferred from the biological activities of benzofuran compounds that they interact with their targets to induce changes that lead to their observed effects .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Future Directions

Benzofuran compounds, including “N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine”, have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research directions could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .

properties

IUPAC Name |

(NE)-N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(12-13)9-5-14-10-3-2-7(11)4-8(9)10/h2-4,9,13H,5H2,1H3/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMGXZXVZKQJRJ-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1COC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1COC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

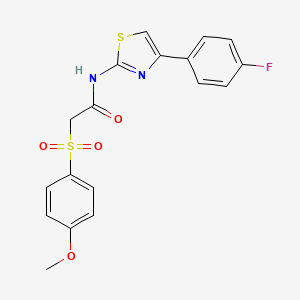

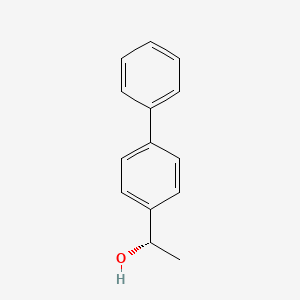

![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)

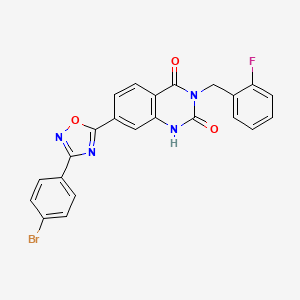

![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)

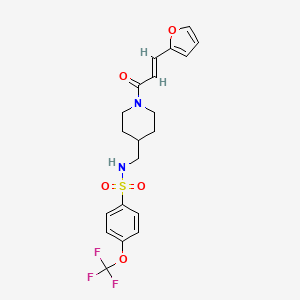

![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)

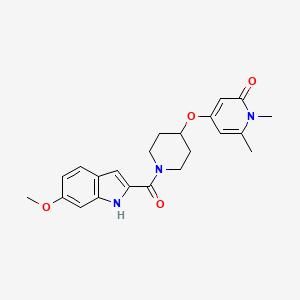

![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)

![N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2416839.png)

![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)